molecular formula C7H2BrF4NO3 B14066693 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B14066693
M. Wt: 303.99 g/mol
InChI Key: CXJDULNJRZNWFB-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-nitro-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles and electrophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and redox reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H2BrF4NO3

Molecular Weight

303.99 g/mol

IUPAC Name

1-bromo-3-fluoro-2-nitro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

CXJDULNJRZNWFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)OC(F)(F)F

Origin of Product

United States

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